molecular formula C11H6BrFO2 B1518055 2-Bromo-5-(4-fluorobenzoyl)furan CAS No. 500365-83-3

2-Bromo-5-(4-fluorobenzoyl)furan

Cat. No.: B1518055
CAS No.: 500365-83-3
M. Wt: 269.07 g/mol
InChI Key: ZAQWJESRTXUXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4-fluorobenzoyl)furan is a heterocyclic organic compound used in scientific experiments. It contains a total of 21 atoms: 6 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Bromine atom . Its molecular weight is 269.07 g/mol.


Molecular Structure Analysis

The IUPAC name for this compound is (5-bromo-2-furyl) (4-fluorophenyl)methanone . The InChI code is 1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H .

It is stored at room temperature . More specific physical and chemical properties may exist in the literature.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to 2-Bromo-5-(4-fluorobenzoyl)furan have been synthesized and characterized, revealing their potential for further chemical modifications and applications in material science and organic synthesis. For instance, the synthesis of 2-aroylbenzofuran derivatives has been achieved, demonstrating their in vitro cytotoxicity against various human cancer cell lines, indicating potential applications in medicinal chemistry and oncology research (Nguyễn Tiến Công et al., 2020).

Optoelectronics and Fluorescence

Aryl-vinyl benzo[b]difuran derivatives have been synthesized for application in optoelectronics, showcasing the utility of furan compounds in the development of organic light-emitting devices (OLEDs). The prepared products exhibit UV–Vis fluorescence with quantum yields varying from 1% to 100%, highlighting their potential as organic small molecule materials for optoelectronic devices (M. Bosiak et al., 2012).

Environmental Analysis

Studies have also extended to the environmental analysis domain, where furan derivatives are used in the analytical determination of ultratrace levels of environmental pollutants from combustion flue gas. This includes the analysis of polybrominated diphenyl ethers (PBDEs) and polybrominated dibenzo-p-dioxins and -furans (PBDDs/Fs), showcasing the relevance of furan compounds in environmental monitoring and pollution control (B. Wyrzykowska et al., 2009).

Antimicrobial and Antifungal Research

Furan derivatives have been evaluated for their activity against a range of yeasts and molds, showing broad-spectrum in vitro activity. This indicates their potential as novel antifungal agents, especially against Aspergillus spp. and fluconazole-resistant yeast isolates, suggesting a promising area for the development of new antifungal therapeutics (V. Buchta et al., 2004).

Quorum Sensing Inhibition

Further, furan derivatives have been synthesized and evaluated for their ability to interfere with microbial communication and biofilm formation. This underscores the potential of furan compounds in the development of strategies to combat microbial resistance and biofilm-associated infections (T. Benneche et al., 2008).

Future Directions

Furan compounds, including 2-Bromo-5-(4-fluorobenzoyl)furan, have potential for a wide range of applications. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass, and furan platform chemicals (FPCs) directly available from biomass are being explored . The future may see more simple or complex chemicals being economically synthesized from biomass via FPCs .

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWJESRTXUXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 4
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(4-fluorobenzoyl)furan
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(4-fluorobenzoyl)furan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.